6-Ethyl-2-phenylindolizine-3-carbaldehyde
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Overview
Description
6-Ethyl-2-phenylindolizine-3-carbaldehyde: is a heterocyclic compound with an indolizine ring system. It combines features of both indole and pyridine structures. The compound’s chemical formula is C₁₆H₁₄N₂O, and its systematic name reflects its substituents and functional groups.
Preparation Methods
a. Synthetic Routes
The synthesis of 6-Ethyl-2-phenylindolizine-3-carbaldehyde involves various methods. One classical approach is the Fischer indole synthesis, which typically starts from a cyclohexanone derivative and phenylhydrazine hydrochloride. Acid-catalyzed cyclization leads to the formation of the tricyclic indole structure .
b. Reaction Conditions
The Fischer indole synthesis often employs methanesulfonic acid (MsOH) as the catalyst under reflux conditions in methanol (MeOH). The overall yield can be favorable .
c. Industrial Production
While specific industrial production methods are not widely documented, laboratory-scale syntheses provide a foundation for further optimization and scale-up.
Chemical Reactions Analysis
6-Ethyl-2-phenylindolizine-3-carbaldehyde: can participate in various reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes can modify the aldehyde group or other substituents.
Substitution: Substituents on the indolizine ring can be replaced by other groups. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may interact with cellular targets, affecting biological processes.
Materials Science: Its properties could find use in materials, sensors, or optoelectronics.
Mechanism of Action
The exact mechanism by which 6-Ethyl-2-phenylindolizine-3-carbaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific proteins, enzymes, or signaling pathways.
Comparison with Similar Compounds
While no direct analogs are identical, related compounds include indoles, pyridines, and other heterocycles. The uniqueness of 6-Ethyl-2-phenylindolizine-3-carbaldehyde lies in its hybrid structure.
Remember that further studies and investigations are essential to fully understand this compound’s potential and applications
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-ethyl-2-phenylindolizine-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-2-13-8-9-15-10-16(14-6-4-3-5-7-14)17(12-19)18(15)11-13/h3-12H,2H2,1H3 |
InChI Key |
SAEKYYLWEXCWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(=CC(=C2C=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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